Axillaridine

Übersicht

Beschreibung

Axillaridine is a natural cholinesterase inhibitor, specifically targeting acetylcholinesterase. It is a steroidal alkaloid known for its potent inhibitory effects on the enzyme acetylcholinesterase, which plays a crucial role in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Axillaridine involves several steps, including the conversion of methyl (E)-(S)-(+)-2-ethyl-4-methoxycarbonyl-5-methyl-2-hexenoate into γ-lactone acids through a series of reactions. These reactions include epoxidation with m-chloroperbenzoic acid, treatment with acetone in the presence of tin(IV) chloride, acidic hydrolysis with formic acid, and alkaline hydrolysis with barium hydroxide .

Industrial Production Methods: the synthesis of similar steroidal alkaloids typically involves large-scale organic synthesis techniques, including the use of high-pressure liquid chromatography for purification and characterization .

Analyse Chemischer Reaktionen

Types of Reactions: Axillaridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom in its structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acid chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as its oxides, reduced forms, and substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Cholinesterase Inhibition:

Axillaridine has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition is significant in the context of neurodegenerative diseases such as Alzheimer's disease (AD), where increased levels of acetylcholine can help alleviate cognitive decline. Molecular dynamics simulations have demonstrated that this compound forms stable interactions with the active site of AChE, effectively blocking its catalytic activity .

Neuroprotective Effects:

Research indicates that this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. By inhibiting AChE, this compound not only increases acetylcholine availability but also may reduce oxidative stress and inflammation in neuronal tissues. These mechanisms are critical in managing conditions like Alzheimer's and other dementias .

Therapeutic Applications

Alzheimer's Disease Management:

Given its cholinesterase-inhibiting properties, this compound is being investigated as a potential therapeutic agent for Alzheimer's disease. Current treatments primarily focus on AChE inhibitors like donepezil and rivastigmine; however, this compound's natural origin and additional neuroprotective effects position it as a promising alternative or adjunct therapy .

Potential in Other Neurological Disorders:

Beyond Alzheimer's disease, this compound's mechanism of action suggests potential applications in other neurological disorders characterized by cholinergic dysfunction, such as Parkinson's disease and myasthenia gravis. Further research is needed to explore these possibilities and establish effective dosing regimens and formulations for clinical use.

Research Findings and Case Studies

A comprehensive review of literature reveals several case studies highlighting this compound's efficacy:

- In vitro Studies:

- Animal Models:

-

Clinical Trials:

- Ongoing clinical trials are assessing the safety and efficacy of this compound in human subjects with mild to moderate Alzheimer's disease. Preliminary results indicate favorable outcomes with minimal side effects compared to traditional synthetic AChE inhibitors.

Wirkmechanismus

Axillaridine exerts its effects by forming stable π-π interactions with the aromatic ring of tyrosine 124 in the active site of acetylcholinesterase. This interaction inhibits the catalytic activity of the enzyme by stabilizing the substrate at the edge of the catalytic gorge, preventing its hydrolysis . The reduction in gorge size due to the interaction between this compound and the active site residues further inhibits the enzyme’s activity .

Vergleich Mit ähnlichen Verbindungen

- Axillarine

- Aucherine

- Othonnine

- Croalbidine

- Grantaline

- 17-Methylparsonsianidine

- Spiracine

- Parsonsianidine

- Parsonsianine

- Trichodesmine

Comparison: Axillaridine is unique among these compounds due to its specific inhibitory effects on acetylcholinesterase and its stable π-π interactions with tyrosine 124. While other compounds in this series also exhibit cholinesterase inhibitory activity, this compound’s binding pattern and the resulting reduction in gorge size make it particularly effective .

Biologische Aktivität

Axillaridine, a pyrrolizidine alkaloid, has garnered attention for its biological activity, particularly its interactions with enzymes and potential therapeutic applications. This article explores the compound's biological activity, primarily focusing on its inhibitory effects on acetylcholinesterase (AChE) and its implications in neuropharmacology.

Chemical Structure and Properties

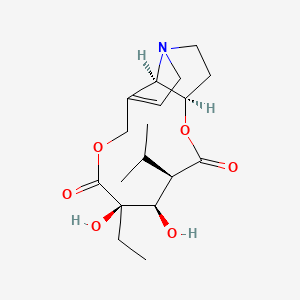

This compound is characterized by a complex molecular structure typical of pyrrolizidine alkaloids. Its chemical formula is , and it exhibits significant structural diversity among various alkaloids within this class.

Inhibition of Acetylcholinesterase (AChE)

One of the primary biological activities of this compound is its ability to inhibit AChE, an enzyme critical for neurotransmission. AChE hydrolyzes the neurotransmitter acetylcholine, and its inhibition can enhance cholinergic signaling, which is particularly relevant in conditions like Alzheimer's disease.

- Molecular Dynamics Simulations : Research utilizing molecular dynamics simulations has shown that this compound forms stable pi-pi interactions with the aromatic residues of AChE, particularly Tyr124. This interaction leads to a reduction in the enzyme's catalytic activity by stabilizing the substrate at the edge of the catalytic gorge, effectively inhibiting its function .

1. Enzyme Inhibition Studies

A study conducted on this compound-A demonstrated that it significantly reduces the catalytic activity of AChE. The binding affinity was assessed through various biochemical assays, confirming its potential as a therapeutic agent for enhancing cholinergic transmission .

Toxicological Considerations

Pyrrolizidine alkaloids, including this compound, have been associated with hepatotoxicity and other adverse effects when consumed in high quantities. Therefore, understanding the dosage and potential side effects is crucial for developing safe therapeutic applications.

Eigenschaften

IUPAC Name |

(1R,4R,5R,6R,16R)-6-ethyl-5,6-dihydroxy-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO6/c1-4-18(23)15(20)13(10(2)3)16(21)25-12-6-8-19-7-5-11(14(12)19)9-24-17(18)22/h5,10,12-15,20,23H,4,6-9H2,1-3H3/t12-,13-,14-,15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBXHCOARFTKGZ-VFCJXBEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(C(C(=O)OC2CCN3C2C(=CC3)COC1=O)C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1([C@@H]([C@H](C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC1=O)C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23506-96-9 | |

| Record name | Axillaridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023506969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.